molecular formula C17H15NO2 B2620544 2,3-Dimethyl-6-phenoxy-1,4-dihydroquinolin-4-one CAS No. 217074-36-7

2,3-Dimethyl-6-phenoxy-1,4-dihydroquinolin-4-one

Cat. No. B2620544
CAS RN: 217074-36-7
M. Wt: 265.312
InChI Key: OMVATZCWHRWFGZ-UHFFFAOYSA-N
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Description

The compound “2,3-Dimethyl-6-phenoxy-1,4-dihydroquinolin-4-one” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 265.31 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2,3-Dimethyl-6-phenoxy-1,4-dihydroquinolin-4-one” is 1S/C17H15NO2/c1-11-12(2)18-16-9-8-14(10-15(16)17(11)19)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2,3-Dimethyl-6-phenoxy-1,4-dihydroquinolin-4-one” is a powder that is stored at room temperature . Its molecular weight is 265.31 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available from the search results.

Future Directions

The future directions for research on “2,3-Dimethyl-6-phenoxy-1,4-dihydroquinolin-4-one” could involve the development of safer and more efficient synthesis methods, particularly through the use of green chemistry and alternative strategies . Additionally, further studies could be conducted to explore the compound’s biological activity and potential applications in medicinal chemistry.

properties

IUPAC Name

2,3-dimethyl-6-phenoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-11-12(2)18-16-9-8-14(10-15(16)17(11)19)20-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVATZCWHRWFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-6-phenoxyquinolin-4(1H)-one

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